Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential anti-tubercular properties . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. Some of the methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can vary depending on the specific synthetic pathway used. Some of the reactions involved include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Synthesis and Drug Discovery
- Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are new building blocks in drug discovery. These derivatives can be substituted at various positions, allowing for extensive exploration of chemical space for potential drug candidates (Durcik et al., 2020).
Photoreactions and Oxidative Processes
- It's involved in photooxidation reactions, as seen in studies of photoreactions of related benzothiazole derivatives. These reactions lead to the formation of various products, providing insights into reaction mechanisms under different conditions (Mahran et al., 1983).
Nanotechnology and Agricultural Applications
- In nanotechnology, related compounds like carbendazim (methyl-2-benzimidazole carbamate) have been used in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This demonstrates the potential of benzothiazole derivatives in controlled release systems for agricultural chemicals (Campos et al., 2015).
Crystallography and Structural Analysis
- The compound is also significant in crystallographic studies to understand structural changes under different conditions, as seen in research involving related benzothiazine derivatives (Arshad et al., 2013).
Future Directions
properties
IUPAC Name |
methyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-23-13-6-4-5-11(15(13)24-2)16(21)20-18-19-12-8-7-10(17(22)25-3)9-14(12)26-18/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHOHJSTSETQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate |
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